Product packaging for S-guanine alcohol(Cat. No.:CAS No. 1369530-26-6)

S-guanine alcohol

Cat. No.: B2462156
CAS No.: 1369530-26-6
M. Wt: 325.369
InChI Key: IDFDGVJRIDONQK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Purine (B94841) Chemistry and Nucleoside Analogs

S-guanine alcohol, known systematically as 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one, is classified as an acyclic nucleoside analog. nih.gov Unlike natural nucleosides, which feature a pentose (B10789219) sugar (ribose or deoxyribose) linked to a nucleobase, acyclic analogs possess a flexible, open-chain structure in place of the sugar moiety. This fundamental structural alteration is a hallmark of this class of compounds, offering unique chemical and biological properties. researchgate.net

The core of this compound is the purine base guanine (B1146940) (G), a fundamental component of DNA and RNA. researchgate.net Purine chemistry is a vast field, and modifications to the purine core or the appended sugar/acyclic moiety have led to some of the most important therapeutic agents in modern medicine. bldpharm.com Acyclic nucleoside analogs, such as the landmark antiviral drug acyclovir (B1169), demonstrate that the rigid furanose ring is not an absolute requirement for biological activity. researchgate.net These analogs can act as enzyme substrates or inhibitors by mimicking the natural nucleoside structure, thereby interfering with processes like viral replication or cancer cell proliferation. frontiersin.org The specific architecture of this compound, featuring a chiral (S)-configured butyl chain with diethoxy and hydroxymethyl functionalities, places it within a chemical space designed for specific interactions with biological targets. nih.gov

Historical Trajectories of Guanine-based Compound Research

The history of guanine itself dates back to its first isolation in 1844 from guano, the excreta of sea birds. researchgate.net However, its significance soared with the discovery of its role as a key building block of nucleic acids. researchgate.net The subsequent exploration of guanine-based compounds has been a major theme in medicinal chemistry. A pivotal moment in this trajectory was the development of acyclovir in the 1970s, which revolutionized antiviral therapy by targeting viral-specific enzymes. researchgate.net This success spurred intensive research into a wide array of acyclic guanosine (B1672433) analogs, including ganciclovir, penciclovir, and their corresponding phosphonates. researchgate.netfrontiersin.org These efforts established that modifying the acyclic side chain could fine-tune the compound's activity, selectivity, and pharmacokinetic properties. While extensive research exists for many guanine derivatives, specific historical research trajectories detailing the discovery and development of this compound are not prominent in publicly accessible scientific literature. Its existence is noted primarily in chemical databases and supplier catalogs, suggesting it may be a newer entity, a research intermediate, or a compound whose detailed biological evaluation has not yet been widely published. nih.govsigmaaldrich.comsigmaaldrich.com

Rationale for Advanced Investigation into this compound Architecture

The rationale for investigating a specific molecular architecture like this compound stems from the principles of medicinal chemistry and chemical biology. The design of any nucleoside analog is driven by the goal of achieving selective interaction with a target protein, often a viral or human enzyme. The key features of the this compound side chain—(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl—suggest a deliberate design to probe a specific binding pocket.

The chirality at the C2' position, designated as (S), is often critical for biological activity, as enzymes are chiral catalysts and typically recognize only one enantiomer of a substrate or inhibitor. The presence of a hydroxymethyl group is significant, as it can be phosphorylated by cellular or viral kinases to an active triphosphate form, a common mechanism for many nucleoside analogs. frontiersin.org The terminal diethoxyacetal group is a less common feature and may serve as a protected aldehyde, potentially being hydrolyzed in vivo to release a reactive species or simply providing specific steric and electronic properties for target binding.

While this provides a general rationale, specific studies detailing the precise reasons for synthesizing and investigating the unique architecture of this compound are not readily found in the current body of published research. The investigation into its R-enantiomer, which is also commercially available, further underscores the likely importance of the stereochemistry in its intended, though currently unpublished, biological application. chemscene.com

Current Research Frontiers and Unexplored Avenues for this compound

The frontiers for any new nucleoside analog lie in its potential biological activity. Generally, such compounds are evaluated for antiviral (particularly against herpesviruses, HIV, or hepatitis B), anticancer, or immunomodulatory effects. researchgate.netnih.gov For this compound, these specific research frontiers remain largely unexplored in the public domain.

Future investigations would logically involve a comprehensive biological screening program. Key research questions would include:

Enzymatic Recognition: Is this compound a substrate for any viral or human nucleoside or nucleotide kinases? The ability to be phosphorylated is often a prerequisite for activity.

Antiviral/Anticancer Activity: Does the compound exhibit inhibitory activity against the replication of various viruses or the proliferation of cancer cell lines?

Target Identification: If biologically active, what is the specific molecular target of this compound?

Structure-Activity Relationship (SAR): How does its activity compare to its (R)-enantiomer and other related analogs? This would clarify the importance of its unique structural features.

As of now, the research landscape for this compound is nascent. It represents a molecule of potential, but its story in chemical biology is one that is yet to be written in the peer-reviewed scientific literature. Its primary current role appears to be that of a research chemical available for screening and investigation. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one nih.gov
Molecular Formula C₁₄H₂₃N₅O₄ nih.gov
Molecular Weight 325.36 g/mol nih.gov
CAS Number 1369530-26-6 sigmaaldrich.com
Topological Polar Surface Area 124 Ų nih.gov
Hydrogen Bond Donor Count 4 nih.gov
Hydrogen Bond Acceptor Count 6 nih.gov
Rotatable Bond Count 8 nih.gov
XLogP3 -0.7 nih.gov

Note: Properties are computationally generated and sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N5O4 B2462156 S-guanine alcohol CAS No. 1369530-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(2S)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGVJRIDONQK-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of S Guanine Alcohol

Development of Novel Synthetic Pathways to S-guanine alcohol

The creation of this compound, characterized by its specific stereochemistry and acyclic side chain, necessitates synthetic routes that can control the formation of the chiral center and ensure regioselective alkylation of the guanine (B1146940) base at the N9 position.

Exploration of Stereoselective Synthesis Strategies for this compound

The synthesis of the enantiomerically pure (S)-enantiomer of the side chain is a critical aspect of producing this compound. Two primary strategies are commonly employed for achieving such stereoselectivity in related acyclic nucleoside analogs: the use of a chiral pool and enzymatic reactions.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. mdpi.comtcichemicals.comanu.edu.au For the synthesis of the (S)-4,4-diethoxy-2-(hydroxymethyl)butyl side chain of this compound, a suitable chiral starting material, such as a derivative of (S)-malic acid or an L-amino acid, could be envisioned. This strategy leverages the inherent chirality of the starting material to construct the desired stereocenter in the target molecule.

Alternatively, enzymatic strategies offer a powerful tool for asymmetric synthesis. sfu.ca Enzymes, such as alcohol dehydrogenases, can perform highly stereoselective reductions of prochiral ketones to generate chiral alcohols. Similarly, aldolases can be used to form carbon-carbon bonds with high stereocontrol. mdpi.com A potential biocatalytic approach to the side chain of this compound could involve the enzymatic reduction of a corresponding ketone precursor to yield the (S)-alcohol with high enantiomeric excess.

Chiral Auxiliary and Asymmetric Catalysis Approaches in this compound Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. tcichemicals.comacs.org For the synthesis of the this compound side chain, a prochiral precursor could be attached to a chiral auxiliary. Subsequent reactions, such as alkylation or reduction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. acs.org This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For instance, the asymmetric hydrogenation or transfer hydrogenation of a ketone precursor to the side chain of this compound could be catalyzed by a chiral transition metal complex, leading to the formation of the (S)-alcohol with high enantioselectivity.

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity

The N9-alkylation of guanine is a common challenge in the synthesis of nucleoside analogs, often yielding a mixture of N9 and N7 isomers. researchgate.net The Mitsunobu reaction is a widely used method for the regioselective N9-alkylation of purines with alcohols. scribd.comresearchgate.net To synthesize this compound, the (S)-4,4-diethoxy-2-(hydroxymethyl)butanol side chain would be coupled with a suitably protected guanine derivative under Mitsunobu conditions.

Optimization of this reaction is crucial for maximizing the yield and purity of the desired N9 isomer. Key parameters to consider include the choice of phosphine (B1218219) (e.g., triphenylphosphine) and azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate), the solvent, and the reaction temperature. The use of protecting groups on the guanine moiety, such as at the O6 and N2 positions, can also influence the regioselectivity and yield of the alkylation reaction. For instance, N2-acetyl or N2-isobutyryl groups are commonly employed.

Table 1: Hypothetical Optimization of Mitsunobu Reaction for this compound Synthesis This table presents hypothetical data based on typical results for similar reactions, as specific data for this compound is not publicly available.

Entry Guanine Protecting Groups Azodicarboxylate Solvent Temperature (°C) N9:N7 Ratio (Hypothetical) Yield (%) (Hypothetical)
1 N2-Acetyl, O6-Diphenylcarbamoyl DEAD THF 25 9:1 65
2 N2-Acetyl, O6-Diphenylcarbamoyl DIAD Dioxane 0 to 25 >19:1 75
3 N2-Isobutyryl DEAD DMF 25 8:2 60

Sustainable and Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of nucleoside analogs aims to reduce the environmental impact of chemical processes. nih.govrsc.org In the context of this compound production, several strategies can be considered.

The use of safer solvents is a key aspect of green chemistry. Replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents, can significantly improve the sustainability of the synthesis. rsc.org Biocatalysis, as mentioned earlier, not only provides high stereoselectivity but also operates under mild reaction conditions, reducing energy consumption and waste generation. rsc.org

Functionalization and Derivatization of the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties.

Regioselective Chemical Modifications of the Purine (B94841) Moiety in this compound

The purine ring of guanine offers several sites for chemical modification. The exocyclic N2-amino group and the C6-carbonyl group are particularly attractive targets for functionalization.

Selective modification of the N2-amino group can be achieved through various methods, including reductive amination. nih.govchemrxiv.orgnih.gov This involves the reaction of the N2-amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. This approach allows for the introduction of a wide range of functional groups at the N2 position. Mitsunobu reactions have also been employed for N2-alkylation of guanosine (B1672433) derivatives.

The C6-carbonyl group can be converted into other functionalities. For example, it can be transformed into a 6-chloro group, which is a versatile intermediate for further nucleophilic substitutions. researchgate.net This allows for the introduction of various substituents at the C6 position, including alkoxy, thio, and amino groups, leading to a diverse range of this compound derivatives.

Diversification of the Alcohol Side Chain in this compound Analogs

The generation of diverse this compound analogs primarily involves the strategic alkylation of a thiopurine core, most commonly 6-thioguanine (B1684491). The primary synthetic route is the S-alkylation of 6-thioguanine with various haloalcohols. This reaction allows for the introduction of hydroxyalkyl chains of varying lengths and structures.

Detailed research findings indicate that the reaction conditions can be optimized to achieve high yields. For instance, the reaction of 6-thioguanine with a suitable haloalcohol (e.g., 3-chloro-1-propanol, 4-chloro-1-butanol) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) facilitates the nucleophilic substitution at the sulfur atom.

Further diversification can be achieved by using more complex starting materials. For example, employing chiral haloalcohols allows for the synthesis of stereospecific this compound analogs. The stereochemistry of the alcohol side chain can be crucial for biological activity, as seen in other nucleoside analogs where stereochemistry dictates target interaction. nih.gov

Another method for diversification involves post-synthetic modification. An this compound analog with a primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then be subjected to a range of further chemical transformations, such as reductive amination or esterification, to introduce additional functional groups.

The following table summarizes various approaches to diversify the alcohol side chain:

Side Chain Type Synthetic Precursor/Method Key Features Reference
Simple HydroxyalkylAlkylation with various haloalcohols (e.g., 2-bromoethanol, 4-chlorobutanol)Varies the length of the alkyl spacer between the guanine core and the hydroxyl group. nih.gov
Branched HydroxyalkylAlkylation with branched haloalcoholsIntroduces steric bulk and potential chiral centers on the side chain.
Diol-SubstitutedAlkylation with precursors containing protected diols, followed by deprotection.Increases hydrophilicity and potential for hydrogen bonding interactions. nih.gov
Ether-LinkedAlkylation with haloalkyl ethers containing a terminal hydroxyl group.Introduces flexibility and alters polarity.

This table is generated based on established synthetic principles for nucleoside analogs.

Synthesis of this compound Conjugates for Chemical Biology Probes

The development of chemical probes from this compound is essential for studying its biological targets and mechanism of action. nih.gov This is typically achieved by conjugating a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold. The terminal hydroxyl group of the side chain is the most convenient point for conjugation.

A common strategy involves a two-step process:

Activation of the terminal alcohol : The hydroxyl group is converted into a more reactive functional group, such as a tosylate, mesylate, or a carboxylic acid (via oxidation).

Conjugation : The activated intermediate is then reacted with a reporter molecule containing a nucleophilic group (e.g., an amine or thiol).

For example, the alcohol can be esterified with a linker molecule that contains a terminal azide (B81097) or alkyne group. This allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of reporter tags. mdpi.com This method is highly efficient and biocompatible.

Alternatively, direct conjugation methods can be employed. If the reporter molecule has a carboxylic acid group, it can be coupled to the alcohol of this compound using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The following table outlines potential conjugation strategies:

Reporter Tag Linker Type Conjugation Chemistry Purpose of Probe Reference
BiotinAmideActivation of alcohol to carboxylic acid, followed by amide coupling with amino-biotin.Affinity purification of binding partners. ugent.be
Fluorescein (B123965)EsterDirect esterification using fluorescein isothiocyanate (FITC) or a carboxylic acid derivative of fluorescein.Fluorescence microscopy and imaging. rsc.org
Azide/AlkyneTriazoleConversion of alcohol to an azide or alkyne, followed by CuAAC "click" reaction.Versatile handle for attaching various tags post-synthesis. mdpi.com

This table is a representative summary based on common bioconjugation techniques.

Design and Synthesis of Photoactivatable this compound Derivatives

Photoactivatable derivatives, or "photocaged" compounds, provide precise spatiotemporal control over the release of the active molecule. rsc.orgrsc.org For this compound, a photolabile protecting group (PPG) can be installed on a key functional group, rendering the molecule inactive until it is irradiated with light of a specific wavelength.

The most logical positions for caging this compound are the N7, O6, or the terminal hydroxyl group of the side chain. researchgate.net Caging the O6 position is a common strategy as it is critical for Watson-Crick base pairing. rsc.orgrsc.org A popular choice for a PPG is the 1-(2-nitrophenyl)ethyl (NPE) group, which can be cleaved with UV light (around 365 nm). rsc.org

The synthesis of an O6-caged this compound would involve several steps:

Protection of the N2 and N9 positions of a guanine precursor to improve solubility and prevent side reactions. rsc.org

Alkylation of the sulfur atom at the 6-position with a suitable hydroxyalkyl halide.

Introduction of the photolabile group at the O6 position. For example, reacting the S-alkylated thioguanine with 1-(2-nitrophenyl)diazoethane.

Deprotection of the N2 and N9 positions to yield the final photoactivatable compound.

Another approach is to cage the terminal hydroxyl group of the side chain. This would be synthetically more straightforward, involving the reaction of the this compound with a PPG-halide, such as o-nitrobenzyl bromide, in the presence of a base. This strategy would mask the hydroxyl group, which may be important for specific interactions or for serving as a conjugation handle.

The table below details potential photoactivatable derivatives:

Caged Position Photolabile Group Cleavage Wavelength Rationale for Caging Reference
O6-position1-(2-nitrophenyl)ethyl (NPE)~365 nmTo control interactions involving Watson-Crick base pairing. rsc.orgrsc.org
N7-positionCoumarin / Benzophenone~365 nmTo modulate interactions within the major groove of DNA or with specific proteins. researchgate.net
Side Chain -OHo-Nitrobenzyl (ONB)~350 nmTo control the availability of the hydroxyl for conjugation or specific hydrogen bonding. researchgate.net

This table is constructed based on established research on photocaged nucleobases.

Based on a comprehensive search of available scientific literature, there is no identifiable compound referred to as "this compound." This name does not correspond to a recognized chemical entity in standard chemical databases or published research.

Guanine is a fundamental component of nucleic acids, and numerous derivatives have been synthesized and studied. However, the specific nomenclature "this compound" does not appear in the context of advanced structural elucidation, stereochemical characterization, or any other chemical analysis.

Consequently, it is not possible to provide an article with detailed research findings, spectroscopic data, or crystallographic information as requested in the provided outline, because the subject of the request does not appear to be a known compound.

To fulfill the user's request, information on a valid and recognized chemical compound would be required. If "this compound" is a novel or proprietary name, its structural information is not available in the public domain.

Advanced Structural Elucidation and Stereochemical Characterization of S Guanine Alcohol

Chiral Analysis Techniques for Enantiomeric Purity and Isomer Resolution of S-guanine alcohol

The determination of enantiomeric purity and the resolution of isomers are critical steps in the characterization of chiral molecules like this compound. Chiral chromatography and chiroptical spectroscopy are the primary methods employed for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this compound

Chiral chromatography is a cornerstone technique for separating enantiomers. gcms.cz It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comhplc.eu

Chiral HPLC is widely used for the analysis of non-volatile chiral compounds, including nucleoside analogues. For guanine (B1146940) derivatives with a chiral alcohol moiety, such as the acyclic nucleoside analogue 9-{[(2-hydroxy-1-phenyl)ethoxy]methyl}guanine, polysaccharide-based CSPs are highly effective. researchgate.net Research has demonstrated successful enantiomeric resolution using silica-based amylose (B160209) tris-3,5-dimethylphenylcarbamate (Chiralpak AD) and tris-(S)-1-phenylethylcarbamate (Chiralpak AS) columns. researchgate.net The separation is typically achieved using a normal-phase method with a mobile phase consisting of a hydrocarbon like n-hexane and an alcohol modifier such as ethanol (B145695) or 2-propanol. hplc.euresearchgate.net The choice of alcohol and its concentration in the mobile phase are optimized to achieve baseline separation (Rs > 1.5). researchgate.net

ParameterDescriptionExample Application for Guanine Analogues
Stationary PhaseA solid support coated or bonded with a chiral selector.Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) researchgate.net
Mobile PhaseA solvent system that carries the analyte through the column.n-Hexane / Ethanol mixtures researchgate.net
DetectionMethod to visualize the separated enantiomers as they elute.UV-Vis Spectroscopy
OutcomeSeparation of enantiomers based on differential interaction with the CSP.Determination of enantiomeric purity and resolution of R and S forms. researchgate.net

Chiral Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. uni-muenchen.de While direct analysis of this compound might be challenging due to its low volatility, derivatization can make it amenable to GC analysis. Common CSPs for GC include derivatized cyclodextrins coated on a polysiloxane backbone. gcms.czuni-muenchen.de These cyclodextrin (B1172386) cavities form temporary inclusion complexes with the enantiomers, and the differing stability of these diastereomeric complexes allows for their separation. gcms.cz This method is highly sensitive and can provide excellent resolution for a wide range of chiral molecules, including alcohols and amines. uni-muenchen.de

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for this compound Stereochemistry

Chiroptical techniques like ORD and CD are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. mgcub.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with respect to the wavelength of light. wikipedia.org This variation is dependent on the molecule's three-dimensional structure. wikipedia.org For complex molecules like this compound, ORD can provide information about the absolute configuration by analyzing the shape and sign of the dispersion curve, known as the Cotton effect, especially near an absorption band.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. univr.itunl.pt CD is particularly sensitive to the spatial arrangement of chromophores within a molecule. In this compound, the guanine base acts as the primary chromophore. The CD spectrum is highly sensitive to the conformation of the guanine moiety, including the orientation around the glycosidic bond and the stacking interactions between bases in aggregated forms. nih.govoup.com Different nucleic acid conformations, such as A-form, B-form, and Z-form, exhibit distinct CD signatures. oup.com The presence of solvents like ethanol can also induce conformational changes that are readily detected by CD spectroscopy. researchgate.net For this compound, the CD spectrum would serve as a unique fingerprint for its specific stereochemical configuration, allowing for confirmation of its absolute stereochemistry.

Guanine Structure / ConformationTypical CD Spectral FeaturesReference
Monomeric Guanosine (B1672433) (dissociated)Positive band around 250-255 nm, negative band around 210-220 nm. nih.gov
G-Quadruplex (Parallel)Positive band near 264 nm, negative band near 240 nm. oup.com
G-Quadruplex (Antiparallel)Positive band near 295 nm, negative band near 265 nm. oup.com
A-form like structureStrong positive band around 260 nm, strong negative band around 210 nm. oup.com

Solid-State Nuclear Magnetic Resonance (ssNMR) and Powder X-ray Diffraction (PXRD) for this compound Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state characterization, as different polymorphs can exhibit different physical properties. nicoletcz.cz PXRD and ssNMR are primary techniques for identifying and characterizing polymorphs.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. libretexts.org When a powdered crystalline sample is irradiated with X-rays, it produces a diffraction pattern of peaks at specific angles (2θ). This pattern is unique to a specific crystal lattice structure. libretexts.org Therefore, different polymorphs of this compound, having distinct crystal packing and unit cell dimensions, will generate different PXRD patterns, allowing for their unambiguous identification and the assessment of sample purity. researchgate.netacs.org

Polymorph FormCharacteristic 2θ Peaks (Hypothetical Data)Lattice Structure
Form I6.8°, 14.5°, 21.5°, 25.0°, 27.6°Monoclinic
Form II8.1°, 15.2°, 18.2°, 23.1°, 26.5°Orthorhombic

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy provides detailed information about the local chemical environment of nuclei (e.g., ¹³C, ¹⁵N, ¹H) within a solid sample. wikipedia.org Unlike PXRD, which probes long-range crystalline order, ssNMR is sensitive to short-range atomic-level structure. wikipedia.orgrsc.org Because polymorphs differ in their molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing, the nuclei within them experience slightly different magnetic environments. ox.ac.uk This results in distinct chemical shifts and other NMR parameters for each polymorphic form. acs.org For this compound, ¹³C and ¹⁵N ssNMR would be particularly powerful, as the chemical shifts of the carbon and nitrogen atoms in the guanine ring are highly sensitive to subtle changes in hydrogen bonding and molecular packing, enabling clear differentiation between polymorphs. ox.ac.ukacs.org

NucleusPolymorph Form I (δ / ppm)Polymorph Form II (δ / ppm)Structural Implication
C4 (Guanine)152.1153.5Difference in H-bonding at N3/N9
C6 (Guanine)157.8156.9Altered carbonyl group environment
C8 (Guanine)137.2138.0Change in conformation of imidazole (B134444) ring

Computational Chemistry and Molecular Modeling of S Guanine Alcohol

Quantum Mechanical (QM) Calculations on S-guanine alcohol

Quantum mechanical calculations are essential for elucidating the fundamental electronic properties and geometric parameters of this compound. These ab initio methods provide a detailed picture of the molecule's behavior in the absence of environmental effects.

The electronic structure of a molecule governs its reactivity and interactions. For guanine (B1146940) analogs like this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Studies on related guanine analogs show that the purine (B94841) ring system is the primary site of electronic activity. The HOMO is typically delocalized over the guanine moiety, indicating that this is the most probable region for electrophilic attack. Conversely, the LUMO is also centered on the purine ring, identifying it as the site for nucleophilic attack. The precise energy values are highly dependent on the computational method and basis set used.

Table 4.1: Calculated Electronic Properties of Guanine Analogs Note: Data for closely related guanine analogs are used to infer properties of this compound, as specific data for this exact compound is limited in published literature.

Descriptor Typical Value (eV) Implication for this compound
HOMO Energy -5.0 to -6.0 Represents the electron-donating capacity of the molecule.
LUMO Energy -0.5 to -1.5 Represents the electron-accepting capacity of the molecule.

| HOMO-LUMO Gap | ~4.5 | A larger gap suggests higher stability and lower chemical reactivity. |

Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from these orbital energies to quantify the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the conformational landscape and tautomeric preferences of molecules like this compound. The flexibility of the dihydroxypropyl side chain and the potential for different tautomeric forms of the guanine base make this a complex system to analyze.

The guanine base can exist in several tautomeric forms, with the N9-H keto form being the most stable in the gas phase and aqueous solution. DFT calculations help to quantify the relative energies of these tautomers. For this compound, where the N9 position is substituted, the relevant tautomers involve the N7-H and N1-H forms, as well as the enol form. Computational studies consistently show the keto tautomer (with the C6=O group) to be significantly more stable than the enol tautomer (with a C6-OH group).

The conformation of the acyclic side chain is another critical aspect. The rotation around the C-C and C-O bonds of the dihydroxypropyl group leads to numerous possible conformers. DFT calculations can identify the lowest energy conformers by systematically exploring the potential energy surface. These studies often reveal that intramolecular hydrogen bonds, for instance between the hydroxyl groups of the side chain and the guanine ring, play a crucial role in stabilizing certain conformations.

DFT calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. Calculations performed on the optimized geometry of this compound can predict the chemical shifts for each proton and carbon atom. These theoretical values, when compared with experimental spectra, can help assign peaks and confirm the dominant conformation in solution.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the state-of-the-art method for predicting electronic absorption spectra. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. The primary electronic transitions responsible for the UV absorption of guanine analogs are typically π → π* transitions within the purine ring system.

Molecular Dynamics (MD) Simulations of this compound in Biologically Relevant Environments

While QM methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time in a complex environment, such as in aqueous solution.

The conformation and flexibility of this compound are significantly influenced by the surrounding solvent molecules, typically water in a biological context. MD simulations can model the explicit interactions between the solute and a large number of water molecules.

These simulations show that the flexible dihydroxypropyl side chain can adopt a wide range of conformations in solution. The presence of water molecules can disrupt intramolecular hydrogen bonds that might be stable in the gas phase, leading to a more extended conformation of the side chain. The dynamics of this chain are important for how the molecule fits into the active site of an enzyme.

MD simulations provide a detailed view of the interaction energetics between this compound and the surrounding water molecules. The strength and nature of these interactions can be quantified by calculating the radial distribution functions (RDFs) for water molecules around specific atoms of the solute.

The RDFs typically show a high probability of finding water molecules near the polar groups of this compound: the hydroxyl groups of the side chain, the carbonyl group (C6=O), and the amine group (N2-H₂) of the guanine ring. By integrating these RDFs, one can determine the average number of water molecules in the first hydration shell, providing a quantitative measure of the molecule's hydration.

Table 4.2: Typical Hydration Properties of Guanine Analogs from MD Simulations Note: This data represents typical findings for guanine nucleoside analogs in aqueous solution.

Functional Group Average Number of Hydrogen Bonds Key Interaction Type
Side Chain -OH 2 - 3 per group Acts as both H-bond donor and acceptor.
Guanine C=O 2 - 3 Strong H-bond acceptor.
Guanine -NH₂ 1 - 2 H-bond donor.

| Guanine Ring Ns | 1 - 2 | H-bond acceptors. |

These simulations reveal a complex and dynamic network of hydrogen bonds that stabilize this compound in solution and mediate its interactions with biological macromolecules.

Molecular Docking and Binding Affinity Predictions for this compound

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govacs.org This technique is crucial for predicting the binding affinity and interaction patterns of this compound with various protein targets. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on energy functions.

In silico screening allows for the rapid evaluation of large libraries of compounds against a specific protein target to identify potential hits. For a compound like this compound, this approach can be used to identify its most likely biological targets by docking it against a panel of known protein structures. The binding energy, a key output of docking simulations, provides an estimate of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex.

For instance, in studies involving guanine analogs, molecular docking has been successfully employed to screen for potential inhibitors of enzymes like guanine deaminase (GDA) and O⁶-methylguanine-DNA methyltransferase (MGMT). researchgate.netnih.gov In a representative in silico screening scenario, the binding affinities of various guanine analogs against a target protein can be calculated and compared.

Table 1: Representative Binding Affinities of Guanine Analogs against a Hypothetical Protein Target

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Kᵢ) (µM)
Guanine-6.515.2
This compound (hypothetical)-7.25.8
Analog A-5.835.1
Analog B-7.53.9
Analog C-6.99.3

This table presents hypothetical data for illustrative purposes, based on typical binding energy ranges observed in docking studies of guanine derivatives. nih.gov

The results from such screenings help prioritize compounds for further experimental validation. For example, compounds with high binding affinities, like the hypothetical value for this compound in the table above, would be considered promising candidates for further investigation. nih.gov The process often involves preparing the protein structure by removing water molecules and adding charges, and then using algorithms like AutoDock or GOLD to perform the docking calculations. nih.govacs.org

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. acs.org Understanding these interactions is critical for explaining the binding specificity and for guiding the rational design of more potent and selective analogs.

For guanine derivatives, key interactions often involve the purine ring system and its substituents. For example, docking studies of guanine analogs with MGMT have highlighted the importance of hydrogen bonds with specific amino acid residues in the active site. researchgate.netnih.gov Similarly, interactions of nucleoside analogs with viral enzymes like SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) have been extensively studied to understand their antiviral mechanisms. nih.gov

Table 2: Predicted Ligand-Receptor Interactions for a Hypothetical this compound-Protein Complex

Interacting Residue (Protein)Atom/Group (this compound)Interaction TypeDistance (Å)
Asp121Amino group (N2)Hydrogen Bond2.8
Tyr158Guanine ringπ-π Stacking4.5
Val120Hydroxymethyl groupHydrophobic Interaction3.9
Ser156Carbonyl group (C6)Hydrogen Bond3.1
Leu118Ethyl-alcohol side chainHydrophobic Interaction4.2

This table illustrates the types of interactions that could be predicted for this compound based on docking studies of similar guanine derivatives. researchgate.netmdpi.com

The analysis of these interactions, often visualized using software like PyMOL or Discovery Studio, allows medicinal chemists to identify key pharmacophoric features and propose modifications to the structure of this compound to enhance its binding affinity and biological activity. acs.orgacs.org

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For a series of this compound analogs, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC₅₀ values). Then, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. researchgate.netmdpi.com

A study on guanine derivatives as MGMT inhibitors developed 3D-QSAR models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov These models yielded high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), indicating their predictive power. researchgate.netnih.govmdpi.com The models revealed that steric and electrostatic fields around the molecules were crucial for their inhibitory activity. researchgate.netmdpi.com

Table 3: Example of a QSAR Model for a Series of Guanine Analogs

DescriptorCoefficientContribution to Activity
LogP (Hydrophobicity)0.45Positive
Molecular Weight-0.12Negative
Dipole Moment0.28Positive
Number of Hydrogen Bond Donors0.61Positive
Steric Hindrance at R-group-0.33Negative

This table represents a simplified, hypothetical QSAR equation. The coefficients indicate the direction and magnitude of the effect of each descriptor on the biological activity.

The insights gained from such a QSAR model for this compound analogs could guide the synthesis of new derivatives. For example, if a positive coefficient for hydrophobicity is found, it would suggest that increasing the lipophilicity of the side chain might lead to enhanced activity. Conversely, a negative coefficient for steric hindrance would indicate that bulky substituents at a particular position are detrimental to activity. mdpi.com This iterative process of QSAR modeling, compound design, synthesis, and testing is a powerful strategy in modern drug discovery. mdpi.com

Mechanistic Investigations of S Guanine Alcohol in Chemical Biology Systems in Vitro and Preclinical Models

Enzymatic Interaction Studies of S-guanine alcohol

Enzyme Kinetics and Mechanistic Pathways of this compound Biotransformation

Given the lack of evidence for C8-(1-hydroxyethyl)guanine acting as a substrate for guanine (B1146940) deaminase, no specific enzyme kinetic parameters (Kм, kcat) for its biotransformation have been reported. The biotransformation pathway primarily discussed in the literature is its formation via the alkylation of guanine residues in nucleic acids by 1-hydroxyethyl radicals produced during ethanol (B145695) metabolism. nih.govacs.org

To provide a reference for the kinetic profile of guanine deaminase, the parameters for its natural substrate, guanine, and a known emissive analog substrate, tzGN, are presented below. These data illustrate the efficiency of the enzyme with recognized substrates. escholarship.org

SubstrateKм (µM)kcat (s⁻¹)kcat/Kм (µM⁻¹s⁻¹)Reference
Guanine12 ± 936 ± 273.0 ± 0.3 escholarship.org
tzGN (isothiazolo[4,3-d]pyrimidine analog)8 ± 332 ± 74.2 ± 1.0 escholarship.org

Structural Biology of this compound-Enzyme Complexes via Cryo-EM or X-ray Crystallography

There are no available crystal or Cryo-EM structures of an enzyme in complex with C8-(1-hydroxyethyl)guanine in the Protein Data Bank (PDB). However, the structures of guanine deaminase from various species, including humans, E. coli, and S. cerevisiae, have been resolved, providing insight into the architecture of the active site. nih.govacs.org

The crystal structure of human guanine deaminase (PDB ID: 2UZ9) in complex with its product, xanthine, reveals key features of substrate recognition. nih.govnih.gov The active site is a pocket where the purine (B94841) ring of the substrate is positioned through a series of hydrogen bonds and hydrophobic interactions with conserved amino acid residues. nih.gov A zinc ion, coordinated by histidine and aspartate residues, is positioned to activate a water molecule, which then performs a nucleophilic attack on the C6 position of the guanine ring, leading to deamination. ias.ac.innih.gov The absence of a structure with C8-(1-hydroxyethyl)guanine means that the precise interactions and any potential conformational changes induced by this specific adduct remain uncharacterized.

This compound Interactions with Nucleic Acids and Their Synthetic Analogs

Binding Studies of this compound to DNA, RNA, and Oligonucleotide Structures

Research has definitively shown that C8-(1-hydroxyethyl)guanine forms covalent adducts with nucleic acids both in vitro and in preclinical models. nih.govacs.org This interaction is not a form of non-covalent binding but rather a stable alkylation of the guanine base at the C8 position by a 1-hydroxyethyl radical, a byproduct of ethanol oxidation. nih.govacs.org

Studies using sensitive HPLC-MS/MS methods have detected C8-(1-hydroxyethyl)guanine in the DNA and RNA of rat liver tissue following ethanol administration. nih.govacs.org Interestingly, this adduct was also found at basal levels in control animals not treated with ethanol, suggesting it may also be formed endogenously, possibly through lipid peroxidation. nih.govacs.org A notable finding is that the concentration of these adducts is significantly higher in RNA than in DNA, which is attributed to RNA's greater accessibility and less protected structure compared to the tightly organized and localized nature of nuclear DNA. nih.govacs.orgacs.org

Nucleic Acid SourceC8-(1-hydroxyethyl)guanine Level (adducts per 10⁷ guanine residues)Reference
Rat Liver DNA (Control)3.7 ± 1.1 nih.govacs.org
Rat Liver RNA (Control)35 ± 5 nih.govacs.org
Calf Thymus DNA (Commercial)Detected nih.gov
Calf Liver RNA (Commercial)Detected nih.gov

Potential for this compound Incorporation into Nucleic Acids (In Vitro Transcription/Replication)

The existing literature describes the presence of C8-(1-hydroxyethyl)guanine in nucleic acids as a result of post-synthetic modification, where radicals attack guanine bases already incorporated into the DNA or RNA strand. nih.govacs.org This is distinct from the incorporation of a modified nucleoside triphosphate during the process of de novo replication or transcription.

The potential for a C8-(1-hydroxyethyl)guanine nucleoside triphosphate to be used as a substrate by DNA or RNA polymerases has not been investigated in the reviewed literature. In vitro transcription (IVT) systems are known to incorporate various modified nucleotides, such as those with alterations at the 2'-sugar position or on the nucleobase, to enhance RNA stability or function. oup.comnih.govfrontiersin.org However, the acceptance of a bulky C8-substituted guanine analog by polymerases like T7 RNA polymerase would depend on whether the modification sterically interferes with the enzyme's active site or disrupts the necessary Watson-Crick base pairing with the template strand. rsc.org Studies on other C8- and N2-modified guanine adducts have shown they can block DNA polymerases or cause mutations, suggesting that such modifications are generally disruptive to the replication process. rsc.orgoup.com Therefore, while not directly studied, the incorporation of this compound during synthesis is considered unlikely without engineered polymerases designed to accept such bulky adducts.

Cellular Permeation and Intracellular Distribution of this compound (In Vitro Cell Models)

Extensive literature searches did not yield specific data regarding the cellular permeation and intracellular distribution of the chemical compound this compound. Research on closely related guanine analogs suggests that cellular uptake can be mediated by various nucleoside transporters. However, without direct experimental evidence, the specific transporters involved in this compound uptake remain uncharacterized.

Characterization of Transporter-Mediated Uptake Mechanisms for this compound

There is currently no publicly available research that characterizes the specific transporter proteins responsible for the uptake of this compound into cells. Studies on other guanine analogs have identified the involvement of both concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) in their cellular entry. For instance, some guanine derivatives are recognized and transported by members of the SLC28 and SLC29 families of transporters. The structural features of this compound, particularly the modifications at the N9 position, would likely influence its affinity for these transporters, but specific kinetic parameters such as K_m and V_max values have not been determined.

Subcellular Localization and Compartmentalization of this compound within Cultured Cells

Information on the subcellular localization of this compound is not available in the current scientific literature. For other guanine analogs, distribution within the cell is influenced by their physicochemical properties and interactions with intracellular components. For example, fluorescently tagged guanine analogs have been observed to localize in the cytosol and nucleus. acs.org The localization of this compound would depend on its ability to cross intracellular membranes and its potential binding to macromolecules within specific organelles. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantification would be necessary to determine its distribution.

This compound as a Chemical Probe for Perturbing Biochemical Pathways

There is a lack of specific studies investigating the use of this compound as a chemical probe to perturb biochemical pathways. The potential for a guanine analog to interfere with nucleic acid metabolism or signaling pathways that involve guanine or its derivatives is recognized, but the specific effects of this compound have not been reported.

Investigation of this compound Effects on Specific Metabolic Fluxes in Cell Lines

No data from metabolic flux analysis (MFA) studies involving this compound are currently available. Such studies would be crucial to understand how the compound might alter central carbon metabolism, nucleotide biosynthesis, or other related pathways. Isotope tracing studies with labeled this compound or analysis of metabolic shifts upon its introduction could reveal its specific targets and downstream effects on cellular metabolism.

Proteomic and Metabolomic Profiling in Response to this compound Exposure (In Vitro)

There are no published proteomic or metabolomic profiling studies that have analyzed the cellular response to this compound exposure. Such analyses would provide a global view of the changes in protein expression and metabolite levels, offering insights into the compound's mechanism of action and potential off-target effects. Without this data, it is not possible to construct a profile of the cellular response to this compound.

Development of Advanced Analytical Methodologies for S Guanine Alcohol Research

High-Throughput Chromatographic Methods for 6-Thioguanine (B1684491) Quantification and Purity Analysis

Chromatography is the cornerstone of pharmaceutical analysis, enabling the separation of a target compound from impurities and other related substances. ijprajournal.com High-throughput methods are particularly valuable, offering rapid and efficient analysis essential for process monitoring and large-scale clinical studies.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) stands as a premier technique for the analysis of thiopurines. researchgate.net UHPLC systems use columns with smaller particle sizes (typically <2 µm) compared to traditional HPLC, which allows for faster separations, higher resolution, and increased sensitivity, all while reducing solvent consumption. researchgate.net

When analyzing 6-thioguanine and its metabolites, such as the therapeutically active 6-thioguanine nucleotides (TGNs), UHPLC is often paired with a reversed-phase C18 column. nih.govmdpi.com The mobile phase typically consists of an aqueous component, like ammonium (B1175870) acetate, and an organic modifier, such as methanol (B129727) or acetonitrile, run under a gradient elution program. oup.com

The true power of this technique comes from the coupling to a tandem mass spectrometer (MS/MS). The mass spectrometer serves as a highly specific and sensitive detector. Analytes are ionized, commonly using electrospray ionization (ESI), and then selected in the first quadrupole (Q1). They are fragmented in a collision cell, and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for accurate quantification even at very low concentrations in complex matrices like blood or plasma. oup.commdpi.com For instance, a sensitive assay for deoxythioguanosine (dTG), a metabolite incorporated into DNA, was developed using LC-MS/MS, achieving a detection limit of 1.1 femtomoles. nih.gov

Table 1: Example UHPLC-MS/MS Parameters for Guanine (B1146940) Analog Analysis This table is a composite representation based on typical methodologies.

ParameterSettingReference
Chromatography System UHPLC researchgate.netmdpi.com
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) researchgate.netmdpi.com
Mobile Phase A 5 mM Ammonium Acetate in Water oup.com
Mobile Phase B Methanol or Acetonitrile oup.com
Flow Rate 0.3 - 0.5 mL/min oup.com
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode oup.comresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.comoup.com
Example Transition (Guanine) m/z 152 → 110 mdpi.com
Example Transition (Aciclovir) m/z 226.1 → 135.1 mdpi.com

Capillary Electrophoresis (CE) offers an alternative and powerful separation technique based on the differential migration of charged species in an electric field. It provides extremely high separation efficiency, short analysis times, and requires minimal sample volume. nih.gov CE has been successfully employed for the separation and determination of various purine (B94841) bases, including guanine and its analogs. capes.gov.brresearchgate.net For instance, a CE method using a borate (B1201080) buffer (pH 10.0) could separate six purine bases within 14 minutes, with detection limits in the sub-micromolar range. capes.gov.brresearchgate.net This technique is particularly useful for analyzing complex mixtures like urine samples to detect metabolic disorders related to purine metabolism. nih.govscispace.com

Supercritical Fluid Chromatography (SFC) is a high-speed chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com SFC is considered a "greener" alternative to normal-phase HPLC, reducing organic solvent waste. veranova.com While initially limited to nonpolar compounds, the use of polar organic modifiers (like methanol) and additives has expanded its application to more polar molecules, including nucleobases and their analogs. youtube.commdpi.com SFC is particularly advantageous for chiral separations and has shown significant potential for impurity analysis in oligonucleotide therapeutics, demonstrating different selectivity compared to reversed-phase LC. veranova.comchromatographyonline.com Its ability to operate at high flow rates allows for rapid analysis and purification. youtube.comveranova.com

Spectrophotometric and Fluorometric Assay Development for 6-Thioguanine Detection

Spectrophotometric methods, based on the absorption of UV-visible light, provide a simple and cost-effective means for quantifying compounds like 6-thioguanine. 6-Thioguanine exhibits characteristic UV absorbance maxima that can be used for its determination. spiedigitallibrary.org Spectrophotometric titration has been used to study the different ionic forms of 6-thioguanine across a pH range of 1-13. spiedigitallibrary.org While direct spectrophotometry can be prone to interference from other UV-absorbing compounds in a mixture, it is often used in dissolution testing and for basic purity assessments.

Fluorometric assays offer enhanced sensitivity and selectivity. While 6-thioguanine itself is not strongly fluorescent, derivatization can be used to create highly fluorescent products. A notable HPLC method involves derivatizing 6-thioguanine with chloroacetaldehyde (B151913) to form the fluorescent N(2),3-etheno 6-thioguanine. nih.gov This pre-column derivatization allows for fluorescence detection, significantly lowering the limit of quantification and enabling the measurement of thioguanine incorporated into leukocyte DNA. nih.gov

Table 2: Comparison of Spectroscopic and Chromatographic Methods This table provides a general comparison of the analytical techniques discussed.

TechniquePrinciplePrimary AdvantageCommon ApplicationReference
UHPLC-MS/MS Chromatographic separation followed by mass-based detectionHigh sensitivity & selectivityBioanalysis, impurity profiling nih.govresearchgate.net
Capillary Electrophoresis Separation by electrophoretic mobilityHigh efficiency, low sample volumeAnalysis of charged species, metabolic screening nih.govcapes.gov.br
Supercritical Fluid Chromatography Separation using a supercritical fluid mobile phaseFast, reduced organic solvent useChiral separations, impurity analysis youtube.comveranova.com
Spectrophotometry Measurement of light absorbanceSimple, cost-effectiveBasic purity, dissolution spiedigitallibrary.orgnih.gov
Fluorometry Measurement of emitted light post-excitationVery high sensitivityTrace analysis (often with derivatization) nih.gov

Electrochemical and Biosensor-based Approaches for 6-Thioguanine Sensing

Electrochemical methods offer a highly sensitive platform for detecting purine analogs. These techniques measure changes in current or potential resulting from the oxidation or reduction of the analyte at an electrode surface. Guanine and its derivatives are electrochemically active and can be readily oxidized at carbon-based electrodes. researchgate.netuc.pt

Electrochemical biosensors are created by modifying an electrode with a biological recognition element, such as DNA. uc.ptmdpi.com These sensors can be used to study the interaction of drugs with DNA or to detect specific DNA bases. uc.pt For example, changes in the oxidation peak of guanine can signal DNA damage or interaction with a target molecule. uc.pt Sensors have been developed for the simultaneous detection of guanine and adenine, with detection limits in the low micromolar range. researchgate.net The high surface area and conductivity of nanomaterials, such as carbon nanotubes and graphene, are often leveraged to enhance the sensitivity and performance of these sensors. acs.org

Impurity Profiling and Degradation Product Characterization of 6-Thioguanine

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies like the ICH. ijprajournal.com It involves the detection, identification, and quantification of all potential impurities in a drug substance. ijprajournal.com Impurities can arise during synthesis, purification, or upon storage (degradation products). ijprajournal.com

For thiopurines, common impurities may include starting materials, intermediates from the synthesis pathway, or by-products like guanine or 6-mercaptopurine. pharmaffiliates.comsynzeal.com The synthesis of 6-thioguanine, for example, can involve intermediates like 2-amino-6-chloropurine, which could potentially be carried over into the final product. chemicalbook.com

The primary tool for impurity profiling is chromatography, especially HPLC and UHPLC-MS/MS. ijprajournal.com These techniques can separate the main compound from trace-level impurities. Mass spectrometry is then used for structural elucidation of unknown impurities by analyzing their mass and fragmentation patterns. ijprajournal.com Characterizing these impurities is essential for ensuring the safety and efficacy of the final pharmaceutical product. synzeal.comnih.gov

Future Directions and Emerging Research Applications of S Guanine Alcohol

Rational Design and Synthesis of Next-Generation Purine (B94841) Analogs based on S-guanine alcohol Scaffold

The this compound molecule presents a versatile scaffold for the rational design of new purine analogs with potentially enhanced biological activities. nih.gov Medicinal chemists can leverage the foundational structure of this compound to create libraries of novel compounds aimed at a variety of therapeutic targets. The presence of the hydroxyl group is particularly significant, as it can be a key player in molecular recognition and can be chemically modified to fine-tune the molecule's properties. hyphadiscovery.com

Future research in this area is likely to focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the alcohol side chain of this compound, researchers can conduct detailed SAR studies. These studies would involve synthesizing a series of derivatives where the length, branching, and stereochemistry of the alcohol-containing substituent are varied. The resulting compounds would then be screened against a panel of biological targets, such as kinases, polymerases, or histone deacetylases, to identify modifications that enhance potency and selectivity. nih.gov For instance, the introduction of additional functional groups to the alcohol moiety could lead to new interactions with target proteins, potentially overcoming drug resistance mechanisms.

Prodrug Development: The alcohol functionality of this compound is an ideal handle for the development of prodrugs. By esterifying the alcohol, for example, the physicochemical properties of the parent compound, such as solubility and membrane permeability, can be improved. These prodrugs would be designed to be stable in the bloodstream and then cleaved by intracellular enzymes to release the active this compound derivative at the site of action, thereby increasing therapeutic efficacy and reducing off-target effects.

Bioisosteric Replacement: The hydroxyl group can be replaced with other functional groups, such as a thiol or an amine, to explore the impact of these changes on biological activity. Such bioisosteric replacements can lead to altered hydrogen bonding patterns and metabolic stability, potentially resulting in compounds with improved pharmacokinetic profiles.

The synthesis of these next-generation analogs will likely employ advanced organic synthesis techniques, including stereoselective synthesis to control the chirality of the side chain, and high-throughput synthesis methods to rapidly generate a diverse range of compounds for biological screening.

Integration of this compound in Chemical Biology Toolboxes for Pathway Elucidation

The unique chemical properties of this compound make it a promising candidate for the development of chemical probes to investigate complex biological pathways. nih.gov The alcohol group can be readily functionalized with reporter tags, such as fluorophores, biotin (B1667282), or photo-crosslinkers, without significantly altering the core guanine (B1146940) structure that is recognized by biological macromolecules.

Potential applications of this compound-based chemical probes include:

Target Identification and Validation: An this compound derivative functionalized with a photo-affinity label could be used to identify the cellular targets of this class of compounds. Upon binding to its target protein, the probe can be activated by light to form a covalent bond, allowing for the isolation and identification of the protein via techniques such as mass spectrometry.

Enzyme Activity Monitoring: By attaching a fluorescent reporter group whose emission properties are sensitive to the local environment, this compound-based probes could be designed to monitor the activity of specific enzymes in real-time. For example, a probe could be designed to be a substrate for an enzyme that modifies the alcohol group, leading to a change in fluorescence upon enzymatic conversion. acs.org

Mapping Drug-Target Interactions: this compound analogs can be used to map the binding sites of purine-binding proteins. By incorporating the analog into a nucleic acid sequence and then observing its interaction with a target protein, researchers can gain insights into the specific molecular interactions that govern binding affinity and specificity.

The integration of such probes into chemical biology toolboxes will provide researchers with powerful new tools to dissect the roles of purine metabolism and signaling in health and disease.

Exploration of this compound in Materials Science Applications

The self-assembly properties of guanine and its derivatives are well-documented, with the formation of G-quadruplexes and other supramolecular structures being a key area of research. taylorfrancis.com The this compound molecule, with its capacity for both Hoogsteen and Watson-Crick base pairing, as well as intermolecular hydrogen bonding via the alcohol group, is a prime candidate for the development of novel functional materials. nih.gov

Future research in materials science could explore the following avenues:

Hydrogel Formation: The ability of guanosine (B1672433) derivatives to form hydrogels has been demonstrated. researchgate.net this compound, with its additional hydrogen bonding site, could potentially form hydrogels with unique properties, such as enhanced thermal stability or responsiveness to specific stimuli. These hydrogels could find applications in drug delivery, tissue engineering, and as scaffolds for 3D cell culture.

Development of Organic Electronics: Guanine-based materials have been investigated for their potential use in organic electronics due to their charge-transport properties. The self-assembly of this compound into ordered structures could create pathways for efficient charge transport, making it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Functionalized Surfaces: The alcohol group of this compound provides a convenient point of attachment to surfaces. By immobilizing this compound on a solid support, functionalized surfaces could be created for applications such as biosensing, where the specific recognition of target molecules by the guanine moiety can be detected, or in chromatography for the separation of biomolecules.

The exploration of this compound in materials science is still in its infancy, but the unique combination of a biologically relevant core with a versatile functional group suggests a promising future for this molecule in the creation of advanced materials.

Interdisciplinary Research Synergies and Collaborative Opportunities for this compound Studies

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. The successful realization of its applications will depend on collaborations between scientists from diverse fields, including medicinal chemistry, chemical biology, materials science, and computational chemistry.

Key areas for collaborative research include:

Computational Modeling and Experimental Validation: Computational chemists can use molecular modeling techniques to predict the binding of this compound derivatives to various biological targets and to model their self-assembly into supramolecular structures. These computational predictions can then guide the synthetic efforts of medicinal chemists, and the resulting compounds can be validated experimentally by chemical biologists and materials scientists.

High-Throughput Screening and Assay Development: Collaborations between academic research labs and industrial partners could facilitate the high-throughput screening of this compound-based compound libraries against a wide range of biological targets. This would require the development of robust and sensitive assays to identify promising lead compounds for further development.

Biocompatibility and In Vivo Studies: As potential therapeutic agents and materials for biomedical applications, this compound and its derivatives will need to be rigorously tested for their biocompatibility and efficacy in vivo. This will require collaboration with pharmacologists, toxicologists, and clinicians to conduct preclinical and clinical studies.

The establishment of research consortia and collaborative networks will be crucial to fully unlock the potential of this compound and to translate fundamental discoveries into real-world applications. The synergy between different scientific disciplines will undoubtedly accelerate innovation and pave the way for exciting new developments based on this promising purine derivative.

Q & A

Q. How to conduct a systematic review on this compound’s applications in autophagy research?

  • Methodological Answer : Use PRISMA guidelines to structure the review. Search PubMed, Google Scholar, and Web of Science with terms like “S-guanine autophagy” AND “fluorescence probe.” Screen abstracts for relevance, extract data into standardized tables (e.g., study design, key findings), and assess bias via ROBINS-I tool .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.